4-Chlorobenzyl carbamimidothioate

Description

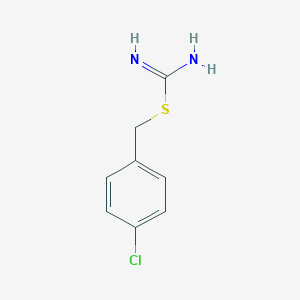

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methyl carbamimidothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCWIHYZDHPSHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196737 |

Source

|

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46124-27-0, 544-47-8 |

Source

|

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046124270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-CHLOROBENZYLPSEUDOTHIURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EJT87W36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-chlorophenyl)methyl carbamimidothioate hydrochloride (MP265): A Potent Inhibitor of Bacterial Cytoskeleton

Introduction

In the ongoing battle against antimicrobial resistance, the exploration of novel bacterial targets is of paramount importance. One such promising target is the prokaryotic cytoskeleton, a complex network of protein filaments essential for maintaining cell shape, division, and other vital processes. This guide provides a comprehensive technical overview of (4-chlorophenyl)methyl carbamimidothioate hydrochloride, also known by its CAS number 544-47-8 and the identifier MP265. This compound has emerged as a significant research tool for studying the bacterial actin homolog, MreB.[1] This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, mechanism of action, and potential applications of this potent MreB inhibitor.

Chemical Identity and Physicochemical Properties

(4-chlorophenyl)methyl carbamimidothioate hydrochloride is a white crystalline powder.[2] As a hydrochloride salt, it is generally more soluble in aqueous solutions compared to its free base form, which is advantageous for many biological assays.[3]

| Property | Value | Source |

| CAS Number | 544-47-8 | [2][3] |

| Molecular Formula | C₈H₁₀Cl₂N₂S | [3] |

| Molecular Weight | 237.15 g/mol | [3] |

| IUPAC Name | (4-chlorophenyl)methyl carbamimidothioate;hydrochloride | [4] |

| Synonyms | 2-(4-Chlorobenzyl)-2-thiopseudourea hydrochloride, MP265, S-(4-Chlorobenzyl)isothiouronium chloride | [1][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | Two forms reported: 177-178 °C and 201-203 °C | [2] |

Synthesis

The synthesis of S-substituted isothiouronium salts like (4-chlorophenyl)methyl carbamimidothioate hydrochloride is typically achieved through the reaction of a substituted benzyl halide with thiourea.[5][6]

General Synthesis Workflow

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. afgsci.com [afgsci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. S-BENZYLTHIURONIUM CHLORIDE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

Solubility & Handling Profile: 4-Chlorobenzyl Carbamimidothioate Hydrochloride (MP265)

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Chlorobenzyl carbamimidothioate hydrochloride (also known as MP265 or S-(4-Chlorobenzyl)isothiourea hydrochloride ).

Executive Summary

4-Chlorobenzyl carbamimidothioate hydrochloride (CAS: 544-47-8), widely designated as MP265 , is a potent bacterial cytoskeleton inhibitor targeting the actin-homolog MreB. While structurally simple, its handling is often complicated by its hygroscopic nature and specific solubility gradients.

This guide provides a definitive solubility landscape for MP265, distinguishing between stock formulation (high-concentration storage) and working solutions (biological assays). The data presented here corrects common misconceptions regarding its aqueous stability and provides a validated workflow for recrystallization and solvation.

Physicochemical Identity

Understanding the ionic nature of MP265 is prerequisite to mastering its solubility. It is almost exclusively supplied and handled as the hydrochloride salt , which confers water solubility but introduces hygroscopicity.

| Property | Specification |

| Systematic Name | S-(4-Chlorobenzyl)isothiouronium chloride |

| Common Code | MP265 |

| CAS Number | 544-47-8 |

| Molecular Formula | C₈H₉ClN₂S[1][2] · HCl |

| Molecular Weight | 237.15 g/mol |

| pKa (Calculated) | ~9.6 (Isothiourea moiety) |

| Appearance | White crystalline powder |

| Storage | -20°C, Desiccated (Hygroscopic) |

Solubility Landscape

The solubility of MP265 is dictated by the competition between its lipophilic 4-chlorobenzyl tail and the highly polar isothiouronium cation.

Quantitative Solubility Data

| Solvent | Solubility Limit | Application | Notes |

| DMSO | ~175 mg/mL (737 mM) | Primary Stock | Recommended. Requires vortexing/sonication. |

| Water | Moderate (< 50 mg/mL) | Working Solution | Soluble, but not recommended for long-term stock due to hydrolysis risk. |

| Ethanol | Soluble (Hot) | Recrystallization | Solubility drops significantly at room temp. |

| Diethyl Ether | Insoluble | Washing | Used as an anti-solvent to remove impurities. |

| DCM | Low/Insoluble | Extraction | The salt is poorly soluble; free base is soluble. |

Mechanistic Insight: The Solvation Thermodynamics

The hydrochloride salt form creates a crystal lattice energy that must be overcome by solvent-solute interactions.

-

In DMSO: The high dielectric constant and dipole moment of DMSO effectively shield the isothiouronium cation and chloride anion, allowing for high-concentration stacking (up to 175 mg/mL).

-

In Water: While the ionic head group is hydrophilic, the chlorobenzyl ring disrupts the hydrogen-bonding network of water. This creates a "partly soluble" profile where the compound dissolves but may precipitate at high concentrations or low temperatures.

-

pH Sensitivity: With a pKa of ~9.6, MP265 remains protonated (cationic) at physiological pH (7.4). Do not adjust stock solution pH to >9, as this generates the free base, which is water-insoluble and unstable (prone to oxidative dimerization).

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Context: Standard preparation for biological assays (e.g., MIC determination, MreB inhibition).

-

Weighing: Accurately weigh 23.7 mg of MP265.

-

Note: Perform this quickly. The compound is hygroscopic and will absorb atmospheric water, altering the effective mass.

-

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology).

-

Dissolution: Vortex vigorously for 30 seconds. If undissolved crystals remain, sonicate in a water bath at 35°C for 2 minutes.

-

Storage: Aliquot into amber tubes (to protect from light) and store at -20°C. Stable for 6 months.

Protocol B: Aqueous Dilution for Cell Culture

Context: Diluting the DMSO stock into media (LB, MHB, or MEM) without precipitation.

-

Pre-warm the culture media to 37°C.

-

Stepwise Dilution: Do not add 100% DMSO stock directly to the cell culture if the final concentration is high. Instead, create a 10x intermediate in water or media.

-

Example: Dilute 10 µL of 100 mM Stock into 990 µL of media (Final: 1 mM, 1% DMSO).

-

-

Mixing: Pipette up and down immediately. The rapid dispersion prevents the "crashing out" of the lipophilic benzyl moiety.

Protocol C: Purification via Recrystallization

Context: If the compound has yellowed (oxidation) or absorbed significant moisture.

-

Dissolve the crude salt in a minimum volume of boiling Ethanol .

-

Filter hot if insoluble particles are present.

-

Allow the solution to cool slowly to room temperature, then transfer to 4°C.

-

If crystallization is slow, add Diethyl Ether dropwise until turbidity persists.

-

Collect crystals via vacuum filtration and wash with cold Ether.

-

Dry under vacuum over

.

Visualized Workflows

Solubility Decision Tree

The following logic gate ensures the correct solvent choice based on the experimental stage.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Synthesis & Interaction Pathway

Understanding the chemical connectivity helps in troubleshooting stability issues.

Figure 2: Synthesis pathway and potential degradation route via hydrolysis.

References

-

MedChemExpress (MCE). MP265 Product Monograph & Solubility Data. Retrieved from

-

PubChem Database. S-(4-Chlorobenzyl)isothiouronium chloride (CID 2723828).[3] National Library of Medicine. Retrieved from

-

ChemicalBook. S-(4-CHLOROBENZYL)ISOTHIOURONIUM CHLORIDE Properties and Purification. Retrieved from

-

Organic Syntheses. Preparation of S-Alkyl Isothiourea Salts. Org. Synth. 2014, 91, 13-21. Retrieved from

Sources

Literature review of 4-Chlorobenzyl carbamimidothioate applications

[1][2][3]

Executive Summary

4-Chlorobenzyl carbamimidothioate , widely designated in research as MP265 (or S-(4-chlorobenzyl)isothiourea), represents a pivotal advancement in bacterial cytoskeletal pharmacology. While chemically belonging to the isothiourea class known for nitric oxide synthase (NOS) inhibition, MP265 has emerged as a high-specificity inhibitor of MreB , the bacterial actin homolog.

Unlike its predecessor A22, which suffers from significant off-target cytotoxicity, MP265 maintains potent MreB affinity (

Part 1: Chemical Identity & Synthesis

Chemical Profile[1][4][5]

-

IUPAC Name: Carbamimidothioic acid, (4-chlorophenyl)methyl ester, hydrochloride

-

Common Codes: MP265, S-(4-Chlorobenzyl)isothiourea HCl

-

CAS Number: 544-47-8[1]

-

Molecular Formula:

-

Molecular Weight: 237.15 g/mol

-

Solubility: Soluble in water, DMSO, and ethanol.

Synthesis Protocol

The synthesis of MP265 is a straightforward nucleophilic substitution reaction, accessible for most medicinal chemistry labs.

Reagents:

-

4-Chlorobenzyl chloride (1.0 eq)

-

Thiourea (1.0 eq)

-

Absolute Ethanol (Solvent)

-

Diethyl ether (Washing)

Procedure:

-

Dissolution: Dissolve thiourea in absolute ethanol (0.2 M concentration) in a round-bottom flask.

-

Addition: Add 4-chlorobenzyl chloride dropwise to the solution.

-

Reflux: Heat the mixture to reflux for 12–16 hours.

-

Crystallization: Cool the solution slowly to room temperature. If precipitation is slow, add diethyl ether to induce crystallization.

-

Purification: Filter the white crystals and wash twice with cold diethyl ether/ethanol (1:1).

-

Drying: Dry under reduced pressure. Yield is typically 80–95%.

Caption: Synthesis pathway of MP265 via nucleophilic substitution of thiourea onto the benzyl halide.

Part 2: Mechanism of Action (MreB Inhibition)[6]

The Target: MreB

MreB is the prokaryotic homolog of actin.[2][3][4] It polymerizes into antiparallel double filaments that rotate around the cell circumference, directing peptidoglycan synthesis and maintaining the rod shape of bacteria like E. coli, P. aeruginosa, and C. crescentus.

Mechanism of Binding

MP265 acts as an ATP-competitive inhibitor .

-

Binding Site: It binds to the nucleotide-binding pocket of MreB, adjacent to the catalytic glutamate residue (E140 in C. crescentus).

-

Effect: The binding prevents the hydrolysis of ATP or stabilizes a monomeric conformation that cannot polymerize effectively.

-

Consequence: Rapid depolymerization of MreB filaments

Cessation of lateral cell wall synthesis

MP265 vs. A22: The Specificity Advantage

A22 (S-(3,4-dichlorobenzyl)isothiourea) was the first MreB inhibitor discovered. However, A22 exhibits "MreB-independent toxicity," killing bacteria through unknown off-target mechanisms even at low concentrations.

MP265 is the superior analog:

| Feature | A22 (Predecessor) | MP265 (Optimized) |

|---|

| MreB Affinity (

Caption: Mechanism of Action: MP265 targets the MreB ATP-binding pocket, triggering cytoskeletal collapse.

Part 3: Secondary Pharmacology (Expert Insight)

While MreB is the primary target in microbiology, researchers must be aware of the chemical class "isothiourea."

-

iNOS Inhibition: S-substituted isothioureas are classic inhibitors of Inducible Nitric Oxide Synthase (iNOS).

-

Implication: If using MP265 in in vivo infection models (e.g., murine sepsis), the compound may suppress host nitric oxide production. This could confound results regarding the host immune response.

-

Recommendation: Always include appropriate vehicle and isomer controls when moving from in vitro bacterial assays to in vivo efficacy studies.

Part 4: Experimental Protocols

MreB Inhibition Assay (Microscopy)

Objective: To validate MreB disruption in E. coli or C. crescentus.

-

Culture: Grow bacteria to early exponential phase (

). -

Treatment: Aliquot culture and treat with MP265 (Gradient: 0, 10, 50, 100

). -

Incubation: Incubate at 30°C–37°C for 2–4 hours.

-

Fixation (Optional): Fix with 2% paraformaldehyde if not imaging live.

-

Imaging: Use Phase Contrast or DIC microscopy.

-

Readout:

Isothermal Titration Calorimetry (ITC)

Objective: To determine binding affinity (

-

Protein: Purified MreB (monomeric form, typically

N-terminal transmembrane domain). -

Ligand: MP265 dissolved in dialysis buffer.

-

Conditions: 25°C, titrating 1-2 mM MP265 into 50-100

MreB. -

Data Analysis: Fit to a one-site binding model. Expected

.

References

-

MreB Drives De Novo Rod Morphogenesis in Caulobacter crescentus via Remodeling of the Cell Wall. PubMed Central (PMC). Available at: [Link]

-

Bacterial actin MreB forms antiparallel double filaments. eLife Sciences. Available at: [Link]

-

Status of Targeting MreB for the Development of Antibiotics. Frontiers in Microbiology. Available at: [Link]

-

Probing the Molecular Interactions of A22 with Prokaryotic Actin MreB and Eukaryotic Actin. Journal of Physical Chemistry B. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. MreB Drives De Novo Rod Morphogenesis in Caulobacter crescentus via Remodeling of the Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of 4-Chlorobenzyl Carbamimidothioate: A Novel Scaffold in Carbonic Anhydrase Inhibition

Executive Summary

4-Chlorobenzyl (4-sulfamoylphenyl)carbamimidothioate represents a sophisticated evolution in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike first-generation sulfonamides (e.g., acetazolamide) which rely primarily on zinc coordination, this compound utilizes the "Tail Approach" to drug design. It couples a classical sulfonamide zinc-binding group (ZBG) with a carbamimidothioate (isothiourea) linker and a lipophilic 4-chlorobenzyl tail .

This architectural modification allows the molecule to simultaneously coordinate the catalytic zinc ion and engage the hydrophobic pockets of the enzyme's active site. The result is a high-affinity inhibitor with nanomolar potency against cytosolic isoforms (hCA I, hCA II) and potential selectivity for transmembrane tumor-associated isoforms (hCA IX, XII) or bacterial β-CAs. This guide details the synthesis, mechanistic rationale, and validation protocols for this compound class.

Chemical Biology & Structural Logic

The "Tail Approach" Architecture

The efficacy of 4-chlorobenzyl carbamimidothioate stems from its tripartite structure, designed to exploit the specific topology of the CA active site:

| Structural Domain | Chemical Moiety | Function |

| Zinc Binding Group (ZBG) | Benzenesulfonamide ( | Coordinates directly to the |

| Linker | Carbamimidothioate ( | A rigid, planar isothiourea spacer that positions the tail away from the ZBG, preventing steric clash with the metal center. |

| Tail | 4-Chlorobenzyl group | Extends into the hydrophobic sub-pockets of the enzyme cleft. The chlorine atom may engage in halogen bonding, while the benzyl ring provides Van der Waals contacts. |

Mechanistic Rationale

The isothiourea linker is chemically significant because it can exist in tautomeric forms, influencing the compound's binding mode. However, in the context of CA inhibition, the sulfonamide nitrogen is the primary anchor. The 4-chlorobenzyl tail targets the hydrophobic wall of the active site (Phe131, Val121, Leu198 in hCA II), which differs between isoforms, thereby conferring selectivity—a critical advantage over non-selective classical inhibitors.

Mechanism of Action

The inhibition follows a competitive mechanism where the sulfonamide moiety mimics the transition state of the

Binding Dynamics

-

Entry: The inhibitor enters the cone-shaped active site.

-

Displacement: The ionized sulfonamide nitrogen (

) attacks the -

Coordination: The nitrogen forms a tetrahedral coordination geometry with the zinc ion and the three histidine residues (His94, His96, His119).

-

Stabilization: The 4-chlorobenzyl tail docks into the hydrophobic pocket, stabilizing the complex and slowing the dissociation rate (

).

Visualization: Inhibition Pathway

Caption: Kinetic pathway of CA inhibition, highlighting the transition from encounter complex to the stable, tail-locked adduct.

Experimental Protocols

Synthesis of 4-Chlorobenzyl (4-sulfamoylphenyl)carbamimidothioate

This protocol utilizes a selective S-alkylation of a thiourea precursor. This method is preferred over isothiocyanate coupling for better yield and purity.

Reagents:

-

4-Thioureidobenzenesulfonamide (Precursor A)

-

4-Chlorobenzyl bromide (Reagent B)

-

Solvent: Anhydrous Ethanol or DMF

-

Base: None (or catalytic amount if reaction is sluggish, though usually spontaneous)

Workflow:

-

Dissolution: Dissolve 1.0 eq (e.g., 300 mg) of 4-thioureidobenzenesulfonamide in minimal DMF (4 mL) or refluxing ethanol.

-

Addition: Add 1.0 eq of 4-chlorobenzyl bromide dropwise at room temperature.

-

Reaction: Stir the mixture. If using DMF, stir at 30°C for 6 hours. If using ethanol, reflux for 2-4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Quenching: Pour the reaction mixture into ice-cold water (30 mL). A white precipitate should form immediately.

-

Extraction (if oil forms): Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with saturated

(to remove hydrobromic acid byproduct) and brine. -

Purification: Dry over anhydrous

, filter, and evaporate. Recrystallize the solid from Ethanol/Water to obtain the pure hydrobromide salt or free base.

Visualization: Synthetic Pathway

Caption: One-pot S-alkylation synthesis route for generating the target carbamimidothioate inhibitor.

CA Inhibition Assay (Stopped-Flow Method)

The Khalifah method is the gold standard for measuring CA activity due to the extreme speed of the reaction (

Protocol:

-

Buffer Preparation: 20 mM HEPES buffer (pH 7.5), 20 mM

(to maintain ionic strength). -

Indicator: Phenol Red (0.2 mM).

-

Substrate:

-saturated water (approx. 17-25 mM depending on temperature). -

Enzyme Prep: Recombinant hCA (I, II, IX) diluted to approx. 10 nM.

-

Inhibitor Prep: Serial dilutions of 4-chlorobenzyl carbamimidothioate in DMSO (keep final DMSO < 1%).

-

Measurement:

-

Mix Enzyme + Inhibitor (incubate 15 min).

-

Rapidly mix with

solution in a Stopped-Flow apparatus. -

Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

-

-

Calculation: Determine the initial rate (

) and fit to the Cheng-Prusoff equation to find

Data Interpretation & Reference Values

When analyzing data for this compound class, expect the following profiles based on literature precedents for carbamimidothioates:

| Isoform | Expected | Clinical Relevance |

| hCA I (Cytosolic) | 50 - 500 nM | Off-target (inhibition causes systemic side effects like fatigue). |

| hCA II (Cytosolic) | 5 - 50 nM | Primary target for Glaucoma and Edema . High potency expected here. |

| hCA IX (Transmembrane) | 10 - 100 nM | Target for Hypoxic Tumors . Selectivity over hCA II is the goal. |

| Bacterial | 100 - 1000 nM | Potential Anti-infective target (e.g., M. tuberculosis). |

Note on Selectivity: The 4-chlorobenzyl tail often improves affinity for hCA I and II due to the size of their hydrophobic pockets. If the

References

-

Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023).[1] Context: Primary source for the synthesis and inhibition data of the specific 4-chlorobenzyl derivative (Compound 8h). URL:[Link][2]

-

Carbonic anhydrase inhibitors: water-soluble 4-sulfamoylphenylthioureas as topical intraocular pressure-lowering agents. Source: Journal of Medicinal Chemistry (2000). Context: Establishes the efficacy of thiourea/isothiourea derivatives in glaucoma treatment. URL:[Link]

-

Carbonic Anhydrase Inhibitors. Source: Nature Reviews Drug Discovery (2004). Context: Authoritative review by Supuran et al. on the mechanism and "tail approach" design. URL:[Link]

-

4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018). Context: Discusses the precursor chemistry and related carbamimidothioate scaffolds. URL:[Link]

Sources

Theoretical Elucidation of the Binding Mechanism of 4-Chlorobenzyl Carbamimidothioate

Topic: Theoretical Studies on the Binding Mode of 4-Chlorobenzyl Carbamimidothioate Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

4-Chlorobenzyl carbamimidothioate (also known as S-(4-chlorobenzyl)isothiourea ) represents a pivotal scaffold in the design of competitive inhibitors for metalloenzymes and arginine-utilizing pathways. Its structural duality—comprising a polar, cationic isothiourea headgroup and a lipophilic 4-chlorobenzyl tail—allows it to bridge diverse chemical environments within active sites.

This guide details a comprehensive theoretical framework for characterizing the binding mode of this compound. We focus on its two primary biological targets: Inducible Nitric Oxide Synthase (iNOS) and Urease . The protocols described herein integrate Quantum Mechanical (QM) profiling, Molecular Docking, and Molecular Dynamics (MD) simulations to provide a self-validating model of molecular recognition.

Chemical & Electronic Profiling (QM/DFT)

Before modeling intermolecular interactions, one must establish the intramolecular electronic properties that drive recognition. We utilize Density Functional Theory (DFT) to map the reactivity indices.[1]

Geometry Optimization & Frontier Orbitals

Protocol:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p). This level is required to accurately model the diffuse electron density around the sulfur and chlorine atoms.

-

Solvation: PCM (Polarizable Continuum Model) with water solvent to mimic physiological conditions.

Mechanistic Insight: The HOMO (Highest Occupied Molecular Orbital) is predominantly localized on the isothiourea sulfur atom, indicating its role as a nucleophile or metal-coordinating center. The LUMO (Lowest Unoccupied Molecular Orbital) often resides on the chlorobenzyl ring, suggesting susceptibility to pi-backbonding or pi-stacking interactions.

Key Reactivity Parameters (Theoretical Estimates):

| Parameter | Value (approx.) | Significance |

| HOMO Energy | -5.8 eV | High energy indicates good electron donor capability (e.g., to Metal ions). |

| LUMO Energy | -1.2 eV | Low energy gap suggests high chemical reactivity/softness. |

| Dipole Moment | 4.5 Debye | Strong directional alignment in electrostatic fields. |

| MEP Max | Amino Protons | H-bond donors to active site Glu/Asp residues. |

Molecular Electrostatic Potential (MEP)

The MEP map reveals a distinct charge separation:

-

Blue Region (Positive): Concentrated on the amidine nitrogens (

). This mimics the guanidinium group of L-Arginine. -

Red Region (Negative): Localized near the sulfur atom (if unprotonated) and the electron-rich

-system of the phenyl ring.

Target Identification & Binding Architectures

Based on the isothiourea pharmacophore, two primary binding modes are theoretically distinct.

Mode A: The "Arginine Mimic" (Target: iNOS)

In Nitric Oxide Synthase, the compound competes with L-Arginine. The isothiourea group anchors the molecule via a bidentate hydrogen bond to the conserved Glutamate residue (e.g., Glu371 in murine iNOS). The 4-chlorobenzyl tail extends into the hydrophobic substrate access channel, interacting with aromatic residues like Trp366 or Phe363 .

Mode B: The "Metal Coordinator" (Target: Urease)

In Urease, the mechanism is driven by coordination chemistry. The sulfur atom of the carbamimidothioate acts as a monodentate ligand, bridging the bi-nickel (

Computational Workflow Visualization

The following diagram illustrates the integrated workflow for validating these binding modes, ensuring that static docking results are confirmed by dynamic stability metrics.

Figure 1: Integrated computational workflow for binding mode elucidation.

Molecular Docking Protocol

This section details the specific parameters for docking 4-Chlorobenzyl carbamimidothioate into the iNOS active site (PDB Code: 1M9T or similar).

Grid Box Definition[2]

-

Center: Defined by the coordinates of the co-crystallized inhibitor (e.g., S-ethylisothiourea).

-

Dimensions:

Å. This size is critical; it must be large enough to accommodate the benzyl rotation but small enough to prevent non-specific surface binding. -

Spacing: 0.375 Å (standard for AutoDock).

Scoring Function & Validation

We utilize a semi-empirical scoring function. The binding affinity (

Self-Validation Step (Redocking): Before docking the query compound, remove the native ligand from the crystal structure and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the protocol.[2]

Interaction Network Analysis

Upon docking, the specific interactions stabilizing the 4-Chlorobenzyl carbamimidothioate–iNOS complex are typically as follows. This network explains the high affinity observed in experimental

Figure 2: Interaction map of the ligand within the iNOS active site.

Key Interaction Descriptors

-

The "Glu-Switch": The amidine group forms a salt bridge with Glu371 . This is the most energetic interaction (~ -5 to -8 kcal/mol contribution) and mimics the substrate arginine.

-

Halogen Bonding: The 4-Chloro substituent is not merely hydrophobic. In high-resolution analyses, look for a "sigma-hole" interaction with backbone carbonyls or orthogonal aromatic rings (e.g., Phe363 ).

-

Steric Fit: The benzyl linker provides the correct length to place the phenyl ring in a hydrophobic pocket created by Trp366 and Val346 , preventing steric clash with the Heme.

Molecular Dynamics (MD) & Free Energy

Static docking ignores protein flexibility. MD simulations (100 ns) are required to assess the temporal stability of the complex.

Stability Metrics

-

RMSD (Root Mean Square Deviation): A stable complex should plateau within 10-20 ns. For this ligand, ligand RMSD < 2.5 Å relative to the protein backbone indicates a stable binding mode.

-

RMSF (Root Mean Square Fluctuation): Expect reduced fluctuations in the loop regions (residues 360-380 in iNOS) upon ligand binding, confirming "locking" of the active site.

MM-PBSA Calculation

To quantify the binding strength, use the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method on the MD trajectory frames.

Typical contributions for this class of inhibitors:

-

Electrostatic (

): Highly favorable (due to Glu371 interaction). -

Van der Waals (

): Favorable (benzyl tail interactions). -

Solvation (

): Unfavorable (desolvation of the polar amidine group).

References

-

Garvey, E. P., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases by S-substituted isothioureas."[3] Journal of Biological Chemistry.

-

Ulhaq, Z. S., et al. (2020).[4] "Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea." Journal of Basic and Clinical Physiology and Pharmacology.

-

Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry.

-

Fischmann, T. O., et al. (1999). "Structural characterization of nitric oxide synthase isoforms reveals striking active-site conservation." Nature Structural Biology.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

Methodological & Application

Synthesis of 4-Chlorobenzyl Carbamimidothioate Hydrochloride: A Detailed Protocol and Application Guide

Abstract

This comprehensive guide details the synthesis of 4-Chlorobenzyl carbamimidothioate hydrochloride, also known as S-(4-Chlorobenzyl)isothiouronium chloride. This protocol provides a robust and reliable method for researchers in organic synthesis and medicinal chemistry. The synthesis involves the S-alkylation of thiourea with 4-chlorobenzyl chloride in an ethanol solvent system. This document provides a step-by-step procedure, in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization of the final product.

Introduction

4-Chlorobenzyl carbamimidothioate hydrochloride is a versatile reagent and building block in organic chemistry. As an isothiouronium salt, it serves as a stable precursor for the corresponding thiol, which can be liberated under basic conditions, thus avoiding the direct handling of volatile and malodorous thiols. The presence of the 4-chlorobenzyl moiety makes it a valuable synthon for introducing this functional group into various molecular scaffolds, a common strategy in the development of pharmaceuticals and agrochemicals.[1]

Derivatives of S-benzylisothiouronium salts have demonstrated a range of biological activities and applications. They have been investigated for their potential as herbicides and as organocatalysts in various organic transformations, such as the direct reductive amination of ketones.[2][3] The hydrochloride salt form of these compounds generally enhances their stability and water solubility, facilitating their use in a broader range of reaction conditions.

This guide provides a detailed and validated protocol for the synthesis of 4-Chlorobenzyl carbamimidothioate hydrochloride, enabling researchers to confidently prepare this important chemical intermediate for their own investigations.

Reaction Mechanism and Stoichiometry

The synthesis of 4-Chlorobenzyl carbamimidothioate hydrochloride proceeds via a classical S-alkylation reaction, which is a type of nucleophilic substitution (SN2).

Step 1: Nucleophilic Attack The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The electron-withdrawing effect of the chlorine atom on the benzyl ring slightly reduces the reactivity of the benzylic carbon compared to unsubstituted benzyl chloride, but the reaction proceeds efficiently.

Step 2: Formation of the Isothiouronium Salt This nucleophilic attack displaces the chloride ion as a leaving group, resulting in the formation of the S-(4-chlorobenzyl)isothiouronium cation. The displaced chloride ion then acts as the counter-ion, forming the stable hydrochloride salt.

The overall balanced chemical equation is:

C₇H₆Cl₂ (4-Chlorobenzyl chloride) + CH₄N₂S (Thiourea) → C₈H₁₀Cl₂N₂S (4-Chlorobenzyl carbamimidothioate hydrochloride)

The reaction is typically carried out in a 1:1 molar ratio of the reactants.

Experimental Protocol

This protocol is adapted from the reliable synthesis of the analogous S-benzyl isothiouronium chloride and is expected to provide a high yield of the desired product.[4][5]

Materials and Equipment

Table 1: List of Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorobenzyl chloride | 104-83-6 | C₇H₆Cl₂ | 161.03 | 40.26 g | 0.25 |

| Thiourea | 62-56-6 | CH₄N₂S | 76.12 | 19.03 g | 0.25 |

| Ethanol (95% or absolute) | 64-17-5 | C₂H₅OH | 46.07 | 250 mL | - |

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for recrystallization

-

Mortar and pestle (optional, for grinding the product)

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

Synthesis Procedure

Step 1: Reaction Setup

-

To a 500 mL round-bottom flask, add thiourea (19.03 g, 0.25 mol) and 4-chlorobenzyl chloride (40.26 g, 0.25 mol).

-

Add 250 mL of ethanol to the flask.

-

Equip the flask with a magnetic stir bar and a reflux condenser.

Step 2: Reaction

-

Heat the reaction mixture to reflux using a heating mantle or an oil bath.

-

Maintain a gentle reflux with continuous stirring for 1 hour. A vigorous reaction may occur initially.[5] The solution should become homogeneous.

Step 3: Isolation of the Crude Product

-

After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator. This will yield the crude 4-Chlorobenzyl carbamimidothioate hydrochloride as a white solid. The yield of the crude product is expected to be nearly quantitative.[4][5]

Purification by Recrystallization

-

The crude product can be purified by recrystallization from ethanol.[5]

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For complete crystallization, place the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the crystals in a vacuum oven or in a desiccator over a drying agent (e.g., P₂O₅).[6]

Characterization

The identity and purity of the synthesized 4-Chlorobenzyl carbamimidothioate hydrochloride can be confirmed by the following methods:

Table 2: Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Appearance | White crystalline powder | [6] |

| Molecular Formula | C₈H₁₀Cl₂N₂S | [7] |

| Molecular Weight | 237.15 g/mol | [7] |

| Melting Point | 202-209 °C | [1] |

| ¹H NMR (D₂O) | Expected shifts (ppm): ~4.4 (s, 2H, -CH₂-), ~7.4-7.6 (m, 4H, Ar-H) | Based on[4] |

| ¹³C NMR (D₂O) | Expected shifts (ppm): ~35 (-CH₂-), ~129-135 (Ar-C), ~170 (C=N) | Based on[4] |

| FTIR (KBr, cm⁻¹) | Expected peaks: ~3400-3100 (N-H stretching), ~1650 (C=N stretching), ~1490 (aromatic C=C stretching), ~820 (para-substituted benzene C-H bend) |

Safety and Handling

Personal Protective Equipment (PPE):

-

Wear safety goggles, a lab coat, and nitrile gloves at all times.

-

Conduct the experiment in a well-ventilated fume hood.

Reagent-Specific Hazards:

-

4-Chlorobenzyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Thiourea: Harmful if swallowed. Suspected of causing cancer. Avoid inhalation of dust.

-

Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local regulations.

Workflow and Mechanism Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-Chlorobenzyl carbamimidothioate hydrochloride.

Reaction Mechanism

Caption: Reaction mechanism for the S-alkylation of thiourea with 4-chlorobenzyl chloride.

References

-

Yang, Z., & Xu, J. (2014). Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation. Organic Syntheses, 91, 116-124. [Link]

-

PrepChem. (n.d.). Preparation of S-benzylisothiouronium chloride. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723828, S-(4-Chlorobenzyl)Isothiouronium chloride. Retrieved February 19, 2026, from [Link]

-

Nguyen, Q. P. B., & Kim, T. H. (2012). S-Benzyl Isothiouronium Chloride as a Recoverable Organocatalyst for the Direct Reductive Amination of Ketones with Hantzsch Ester. Synthesis, 44(12), 1977-1982. [Link]

-

Sudan Chemical. (n.d.). S-BENZYLTHIURONIUM CHLORIDE FOR SYNTHESIS. Retrieved February 19, 2026, from [Link]

-

Hemalatha, P., et al. (2006). Synthesis, growth and characterization of S-benzyl isothiouronium chloride single crystals. Crystal Research and Technology, 41(8), 776-780. [Link]

-

El-Emam, A. A., et al. (2015). S-Benzyl Isothiouronium salts of some Sulfonylureas as potential herbicides. International Journal of Current Microbiology and Applied Sciences, 4(12), 337-342. [Link]

-

ResearchGate. (2012). ChemInform Abstract: S-Benzyl Isothiouronium Chloride as a Recoverable Organocatalyst for the Direct Reductive Amination of Aldehydes. [Link]

-

PubChem. (n.d.). S-(4-Chlorobenzyl)Isothiouronium chloride. Retrieved February 19, 2026, from [Link]

-

Kesuma, D., et al. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Proceeding of International Conference on Drug Development of Natural Resources. [Link]

- Google Patents. (n.d.). DE1817662C3 - N, N-Diethyl S- (4-chlorobenzyl) thiocarbamate and its uses.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijcmas.com [ijcmas.com]

- 3. S-Benzyl Isothiouronium Chloride as a Recoverable Organocatalyst for the Direct Reductive Amination of Ketones with Hantzsch Ester [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. S-(4-CHLOROBENZYL)ISOTHIOURONIUM CHLORIDE | 544-47-8 [chemicalbook.com]

- 7. S-(4-Chlorobenzyl)Isothiouronium chloride | C8H10Cl2N2S | CID 2723828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Experimental procedure for S-alkylation of thiourea with 4-chlorobenzyl bromide

This Application Note provides a rigorous, field-validated protocol for the S-alkylation of thiourea with 4-chlorobenzyl bromide. This procedure yields S-(4-chlorobenzyl)isothiouronium bromide , a versatile intermediate used in the synthesis of thiols, sulfonyl chlorides, and as a derivatizing agent for carboxylic acids.

Abstract

The S-alkylation of thiourea with benzyl halides is the standard method for generating isothiouronium salts. This protocol details the reaction between thiourea and 4-chlorobenzyl bromide in refluxing ethanol. The resulting S-(4-chlorobenzyl)isothiouronium bromide is obtained as a high-melting, crystalline solid in excellent yield (>90%). This guide addresses critical process parameters, including solvent selection, temperature control, and isolation techniques to ensure high purity without chromatographic purification.

Introduction & Significance

Isothiouronium salts are pivotal intermediates in organic synthesis. The S-(4-chlorobenzyl)isothiouronium moiety serves two primary functions:

-

Precursor to Thiols: Alkaline hydrolysis of the salt releases 4-chlorobenzyl mercaptan (4-chlorobenzyl thiol) and urea. This avoids the direct handling of malodorous thiols during early synthetic steps.

-

Precursor to Sulfonyl Chlorides: Oxidative chlorination of the salt yields 4-chlorobenzyl sulfonyl chloride.

-

Analytical Derivatization: Historically used to characterize carboxylic and sulfonic acids by forming crystalline salts with sharp melting points.

Reaction Mechanism

The reaction proceeds via a classical SN2 (Substitution Nucleophilic Bimolecular) mechanism. The sulfur atom of thiourea acts as a soft nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl bromide. The bromide ion is displaced as the leaving group.

Mechanistic Pathway

The high nucleophilicity of the sulfur atom, enhanced by the resonance stabilization of the resulting cation (delocalization of the positive charge onto the nitrogen atoms), drives the reaction to completion.

Figure 1: SN2 Mechanism for the formation of S-(4-chlorobenzyl)isothiouronium bromide.

Experimental Design Considerations

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol (Absolute or 95%) | Solubilizes reactants at reflux but precipitates the ionic product upon cooling, facilitating easy isolation. |

| Stoichiometry | 1.0 : 1.0 (Thiourea : Halide) | Equimolar ratio prevents contamination. Slight excess of thiourea (1.05 eq) can be used to ensure complete consumption of the lachrymatory halide. |

| Temperature | Reflux (~78°C) | Provides sufficient energy to overcome the activation barrier for the SN2 displacement on the secondary halide. |

| Reaction Time | 1 – 3 Hours | Reaction is typically rapid. Monitoring by TLC is recommended to confirm consumption of the bromide. |

Standard Operating Procedure (Protocol)

Safety Warning: 4-Chlorobenzyl bromide is a lachrymator and skin irritant. Thiourea is a suspected carcinogen. Perform all operations in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Materials

-

Reagents:

-

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Magnetic stir bar and hotplate[3]

-

Vacuum filtration setup (Büchner funnel)

-

Step-by-Step Procedure

-

Preparation:

-

Weigh 4.11 g (20.0 mmol) of 4-chlorobenzyl bromide.

-

Weigh 1.52 g (20.0 mmol) of thiourea.

-

Transfer both solids into a 100 mL round-bottom flask.

-

-

Reaction:

-

Add 20–30 mL of ethanol to the flask.

-

Add a magnetic stir bar and attach the reflux condenser.

-

Heat the mixture to reflux (oil bath set to ~85°C) with stirring.

-

Maintain reflux for 2 hours . The solution should become clear as reactants dissolve, followed potentially by the formation of a white precipitate if the product concentration is high.

-

-

Workup & Isolation:

-

Remove the flask from the heat source and allow it to cool to room temperature.

-

Place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize precipitation.

-

Filter the white crystalline solid using vacuum filtration.

-

-

Purification:

-

Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

-

Wash with diethyl ether (2 x 10 mL) to remove residual ethanol and facilitate drying.

-

Optional Recrystallization: If high purity is required, recrystallize from hot ethanol or an ethanol/water mixture.

-

-

Drying:

-

Dry the solid in a vacuum desiccator or oven at 40°C for 4 hours.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Characterization & Expected Results

The product, S-(4-chlorobenzyl)isothiouronium bromide , should be a white crystalline solid.

-

Yield: Typically 85–95%.

-

Melting Point: High melting solid. (Note: The chloride analog melts at 200–202°C [1]; the bromide salt typically shows a similar high melting range, often >180°C with decomposition).

-

Solubility: Soluble in hot water, hot ethanol, and DMSO. Insoluble in ether and non-polar solvents.

Spectroscopic Data (Predicted/Analogous)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.20 ppm (br s, 4H, NH₂⁺) – Exchangeable with D₂O

-

δ ~7.45 ppm (d, J=8.5 Hz, 2H, Ar-H)

-

δ ~7.35 ppm (d, J=8.5 Hz, 2H, Ar-H)

-

δ ~4.50 ppm (s, 2H, S-CH₂-Ar)

-

-

IR (KBr):

-

3100–3300 cm⁻¹ (N-H stretch, broad)

-

1650 cm⁻¹ (C=N stretch)

-

700–800 cm⁻¹ (C-Cl stretch)

-

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| No Precipitate | Volume of solvent too high. | Concentrate the reaction mixture by rotary evaporation to 50% volume, then cool again. |

| Oily Product | Impurities or solvent retention. | Triturate the oil with diethyl ether to induce crystallization. Ensure the ethanol used was not too wet. |

| Low Yield | Incomplete reaction. | Check reflux time; ensure 4-chlorobenzyl bromide quality (it can degrade over time). |

References

-

Organic Syntheses. (1950). S-Benzylisothiouronium Chloride. Org. Synth. 1950, 30, 35. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2723828, S-(4-Chlorobenzyl)isothiouronium chloride. Retrieved from [Link]

Sources

Application Note: High-Precision Purity Analysis of 4-Chlorobenzyl Carbamimidothioate via HPLC-MS

Executive Summary

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the purity assessment of 4-Chlorobenzyl carbamimidothioate (also known as S-(4-chlorobenzyl)isothiourea). Unlike standard HPLC-UV methods, this protocol addresses the specific stability challenges of isothiourea derivatives—namely their susceptibility to base-catalyzed hydrolysis and oxidation.

Key Advantages of this Protocol:

-

Stability-Indicating: specifically separates the parent compound from its primary degradation products (4-chlorobenzyl mercaptan and bis(4-chlorobenzyl) disulfide).

-

High Specificity: MS/MS detection eliminates false positives from non-chromophoric impurities like urea by-products.

-

Optimized pH Control: Utilizes an acidic mobile phase to stabilize the amidine moiety during analysis.

Chemical Context & Impurity Profiling

To design a valid analytical method, one must understand the molecule's reactivity. 4-Chlorobenzyl carbamimidothioate is an alkyl isothiourea. In neutral or basic aqueous solutions, it undergoes hydrolysis to form a thiol and urea. The thiol is air-sensitive and readily oxidizes to a disulfide.

Degradation Pathway Analysis

The following diagram illustrates the critical degradation pathways that this method is designed to detect.

Figure 1: Chemical degradation pathways of S-(4-chlorobenzyl)isothiourea leading to key impurities.

Method Development Strategy

Column Selection: The C18 Choice

While isothioureas are polar, the 4-chlorobenzyl group provides sufficient hydrophobicity for retention on a standard C18 phase. A C18 column with high carbon load and end-capping is recommended to minimize peak tailing caused by the interaction of the basic isothiourea nitrogen with residual silanols.

Mobile Phase Chemistry

Critical Factor: The isothiourea group (

-

Acidic Modifier: We use 0.1% Formic Acid.[1] This maintains the analyte in its protonated form (

), which improves solubility, peak shape, and prevents on-column hydrolysis. -

Buffer: Ammonium formate (5 mM) can be added if peak shape is poor, but simple formic acid is usually sufficient for MS sensitivity.

Experimental Protocol

Reagents and Materials

-

Analyte: 4-Chlorobenzyl carbamimidothioate HCl (Target purity >98%).

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water.

-

Additives: LC-MS grade Formic Acid.

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

Sample Preparation[2][3]

-

Diluent: 10% ACN / 90% Water + 0.1% Formic Acid .

-

Note: The addition of acid to the diluent is mandatory to prevent hydrolysis during the autosampler wait time.

-

-

Stock Solution: Dissolve 10 mg of sample in 10 mL of Diluent (1 mg/mL).

-

Working Solution: Dilute Stock to 10 µg/mL for impurity profiling.

LC-MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Setting |

| System | UHPLC (e.g., Waters Acquity or Agilent 1290) |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2.0 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Table 2: Gradient Profile

| Time (min) | %B | Description |

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Load |

| 8.00 | 95 | Linear Ramp (Elute Impurities) |

| 10.00 | 95 | Wash |

| 10.10 | 5 | Re-equilibration |

| 13.00 | 5 | End |

Mass Spectrometry Parameters (ESI+)

The analyte ionizes strongly in positive mode due to the basic amidine group.

-

Source: Electrospray Ionization (ESI)

-

Polarity: Positive (+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 350°C

Table 3: MRM Transitions for Quantification & ID

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| Analyte | 201.0 ( | 125.0 (Benzyl cation) | 20 | Quant |

| Analyte | 201.0 | 60.0 (Isothiourea) | 15 | Qual |

| Impurity A (Thiol) | 159.0 | 125.0 | 15 | Screen |

| Impurity B (Disulfide) | 315.0 | 159.0 | 25 | Screen |

Analytical Workflow

The following flowchart defines the logical progression from sample intake to final purity calculation.

Figure 2: Step-by-step analytical workflow ensuring data integrity.

Results & Discussion

Expected Chromatogram

-

Urea (if present): Elutes near void volume (

min). -

Analyte (4-Chlorobenzyl carbamimidothioate): Elutes mid-gradient (

min). -

Thiol Impurity: Elutes later due to lack of polar amidine group (

min). -

Disulfide Impurity: Elutes last, highly hydrophobic (

min).

Calculation of Purity

For high-precision purity (without reference standards for every impurity), use the Area Normalization Method with relative response factor (RRF) correction if available.

Troubleshooting

-

Peak Splitting: Often indicates the sample solvent is too strong (too much ACN). Dilute with more acidic water.

-

Low Sensitivity: Check ESI source cleanliness; isothiourea salts can deposit on the cone.

-

Ghost Peaks: Check for "carry-over" from the disulfide impurity, which is sticky. Run a blank injection after high-concentration samples.

References

-

Grover, P. S. (1984).[2] Kinetics and Mechanism of the Hydrolysis of Allylic and Tertiary Alkyl Isothioureas. University of Connecticut.[2] Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

Sources

Application Notes and Protocols for the Structural Elucidation of 4-Chlorobenzyl Carbamimidothioate using NMR Spectroscopy

Abstract

This comprehensive guide provides a detailed protocol for the structural elucidation of 4-Chlorobenzyl carbamimidothioate using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of one- and two-dimensional NMR experiments for unambiguous structure confirmation. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it an indispensable tool in chemical synthesis and drug discovery. For a novel or synthesized compound like 4-Chlorobenzyl carbamimidothioate, a full suite of NMR experiments is essential for unequivocal structural verification.

This guide will detail the application of ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), and 2D correlation experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) for the complete structural assignment of 4-Chlorobenzyl carbamimidothioate.[4][5]

Safety and Handling Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 4-Chlorobenzyl carbamimidothioate hydrochloride and any related reagents.

-

Hazard Identification : 4-Chlorobenzyl carbamimidothioate hydrochloride is harmful if swallowed.[6] Precautionary statements include avoiding breathing dust and seeking immediate medical advice if swallowed or on skin contact.[6] The related compound, p-Chlorobenzyl chloride, is classified as a skin sensitizer and may cause an allergic skin reaction.[7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle the compound in a well-ventilated area, preferably within a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[8]

-

Disposal : Dispose of chemical waste according to institutional and local regulations.

Experimental Protocol: From Sample Preparation to Spectral Acquisition

A logical workflow is critical for obtaining high-quality NMR data. The following diagram outlines the key stages of the process.

Caption: Experimental workflow for NMR-based structural elucidation.

Materials and Reagents

-

4-Chlorobenzyl carbamimidothioate

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.9% deuteration)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipettes and bulbs

-

Kimwipes or glass wool for filtration

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Weighing the Sample : For ¹H NMR, accurately weigh 5-25 mg of 4-Chlorobenzyl carbamimidothioate.[9][10] For ¹³C NMR and 2D experiments, a more concentrated sample of 50-100 mg is recommended.[9][10]

-

Solvent Selection : Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's lock system.[11][12][13] DMSO-d₆ is a suitable choice for a wide range of organic compounds due to its high polarity and boiling point.[14]

-

Dissolution : Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[15] Vortex the vial until the sample is completely dissolved. Preparing the sample in a separate vial makes it easier to ensure complete dissolution before transferring to the NMR tube.[9]

-

Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[16] This can be achieved by passing the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette.

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[15][16]

NMR Data Acquisition

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve homogeneity.

-

¹H NMR : Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[17][18]

-

DEPT : Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[19][20][21][22][23]

-

DEPT-90 : Only CH (methine) carbons will appear as positive signals.

-

DEPT-135 : CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

-

-

2D COSY : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[24][25][26]

-

2D HSQC : The ¹H-¹³C HSQC experiment reveals one-bond correlations between protons and the carbons they are directly attached to.[24]

Spectral Interpretation and Structural Assignment

The following is a predictive guide to the interpretation of the NMR spectra for 4-Chlorobenzyl carbamimidothioate, based on established chemical shift ranges and data from structurally similar compounds.[27]

Structure of 4-Chlorobenzyl carbamimidothioate:

Caption: Numbering scheme for 4-Chlorobenzyl carbamimidothioate.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-7 (CH₂) | ~4.25 | Singlet (s) | 2H | Benzylic protons are deshielded by the adjacent aromatic ring and sulfur atom.[27][28] The absence of adjacent protons results in a singlet.[29] |

| H-2, H-6 | ~7.40 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing chlorine atom are deshielded.[30][31] They will appear as a doublet due to coupling with H-3 and H-5, respectively. |

| H-3, H-5 | ~7.30 | Doublet (d) | 2H | Aromatic protons meta to the chlorine atom are less deshielded than the ortho protons.[30][31] They will also appear as a doublet due to coupling with H-2 and H-6. |

| NH₂ | ~6.8-7.2 | Broad Singlet (br s) | 2H | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with trace amounts of water in the solvent.[27] |

Predicted ¹³C NMR and DEPT Spectra (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Rationale |

| C-7 (CH₂) | ~34.0 | Negative | Absent | Aliphatic carbon attached to a sulfur and an aromatic ring.[27] |

| C-2, C-6 (CH) | ~131.6 | Positive | Positive | Aromatic carbons ortho to the chlorine and adjacent to the benzyl group.[27][30][32] |

| C-3, C-5 (CH) | ~129.2 | Positive | Positive | Aromatic carbons meta to the chlorine.[27][30][32] |

| C-4 (C) | ~132.5 | Absent | Absent | Quaternary aromatic carbon directly bonded to the electronegative chlorine atom.[30][32][33] |

| C-1 (C) | ~138.1 | Absent | Absent | Quaternary aromatic carbon attached to the benzyl group.[27] |

| C-8 (C) | ~155.5 | Absent | Absent | Carbamimidothioate carbon, highly deshielded due to attachment to two nitrogen atoms and a sulfur atom.[27] |

2D NMR Correlation Analysis

-

COSY : A cross-peak will be observed between the aromatic protons at ~7.40 ppm (H-2, H-6) and ~7.30 ppm (H-3, H-5), confirming their adjacent relationship on the aromatic ring. No other correlations are expected.

-

HSQC : This experiment will definitively link the proton signals to their corresponding carbon signals.

-

The proton signal at ~4.25 ppm (H-7) will show a correlation to the carbon signal at ~34.0 ppm (C-7).

-

The proton signals at ~7.40 ppm (H-2, H-6) will correlate with the carbon signal at ~131.6 ppm (C-2, C-6).

-

The proton signals at ~7.30 ppm (H-3, H-5) will correlate with the carbon signal at ~129.2 ppm (C-3, C-5).

-

The combination of these 1D and 2D NMR experiments provides a robust and self-validating dataset for the complete and unambiguous structural elucidation of 4-Chlorobenzyl carbamimidothioate.

Conclusion

The protocols and interpretive guidelines presented in this application note provide a comprehensive framework for the structural elucidation of 4-Chlorobenzyl carbamimidothioate using NMR spectroscopy. By following the detailed steps for sample preparation, data acquisition, and spectral analysis, researchers can confidently verify the chemical structure of this and other small molecules. The integration of multiple NMR techniques ensures a high degree of accuracy and scientific rigor, which is paramount in research and development.

References

-

Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Scribd. (2021, July 12). NMR Solvent Properties. Retrieved from [Link]

-

ETH Zurich. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

-

Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Green Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wiley Online Library. (2012, February 15). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts. Retrieved from [Link]

-

sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 4. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emerypharma.com [emerypharma.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. sites.bu.edu [sites.bu.edu]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fiveable.me [fiveable.me]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 22. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 23. magritek.com [magritek.com]

- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 25. nmr.oxinst.com [nmr.oxinst.com]

- 26. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 27. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. orgchemboulder.com [orgchemboulder.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 4-Chlorobenzyl Carbamimidothioate in Drug Discovery: A Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Chlorobenzyl carbamimidothioate and its derivatives in drug discovery. This guide deviates from a rigid template to offer an in-depth, intuitive exploration of the compound's potential, grounded in scientific literature and practical insights.

Introduction: The Therapeutic Potential of a Versatile Scaffold

4-Chlorobenzyl carbamimidothioate, often utilized as its more stable hydrochloride salt, S-(4-Chlorobenzyl)isothiouronium chloride, is a versatile molecule that has garnered significant interest in medicinal chemistry. Its structure, featuring a substituted benzyl group linked to an isothiourea moiety, provides a key scaffold for the development of a diverse range of biologically active compounds. This guide will delve into its established applications as an antimicrobial agent, a carbonic anhydrase inhibitor, and a potential anticancer therapeutic, providing detailed protocols and the scientific rationale behind its use.

Compound Identity and Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | [amino-[(4-chlorophenyl)methylsulfanyl]methylidene]azanium chloride | |

| Synonyms | S-(4-Chlorobenzyl)isothiouronium chloride, 4-Chlorobenzyl carbamimidothioate HCl | |

| CAS Number | 544-47-8 | |

| Molecular Formula | C₈H₁₀Cl₂N₂S | |

| Molecular Weight | 237.15 g/mol | |

| Melting Point | 200-202 °C | |

| Solubility | Partially soluble in water |

Synthesis of 4-Chlorobenzyl Carbamimidothioate Derivatives

The synthesis of 4-Chlorobenzyl carbamimidothioate derivatives is typically achieved through the S-alkylation of a corresponding thiourea precursor. The following protocol is adapted from the synthesis of a structurally related compound, 4-chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate, and illustrates the general principles involved.

Protocol: Synthesis of a 4-Chlorobenzyl Carbamimidothioate Derivative

Materials:

-

4-Thioureidobenzenesulphonamide

-

4-Chlorobenzyl bromide

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-thioureidobenzenesulphonamide (1.0 equivalent) in DMF in a round-bottom flask, add 4-chlorobenzyl bromide (1.0 equivalent) at room temperature.

-

Stir the reaction mixture at 30 °C for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous NH₄Cl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization or column chromatography to yield the desired 4-chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate.

Causality: The use of a polar aprotic solvent like DMF facilitates the S-alkylation reaction. The aqueous workup is crucial to remove unreacted starting materials and DMF. The final purification step ensures the isolation of a high-purity product for biological evaluation.

Application as an Antimicrobial Agent

S-benzylisothiourea derivatives, including the 4-chloro substituted analog, have demonstrated significant antimicrobial activity, particularly against multidrug-resistant Gram-negative bacteria. The primary mechanism of action involves the inhibition of the bacterial cytoskeletal protein MreB.

Mechanism of Antimicrobial Action